Cas no 473451-73-9 (Carpinontriol B)

Carpinontriol B 化学的及び物理的性質
名前と識別子
-
- carpinontriol B
- Giffonin T
- J3.660.440I
- 473451-73-9
- CHEMBL4210901
- (10R,11S,12R)-3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one
- (+)-Carpinontriol B
- 3,10,11,12,17-Pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one
- (1S,10R,11S,12S)-3,10,11,12,17-Oentahydroxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one
- CID 85374891
- AKOS040761470
- Carpinontriol B
-
- インチ: 1S/C19H20O6/c20-14-4-1-10-2-6-16(22)18(24)19(25)17(23)9-11-3-5-15(21)13(8-11)12(14)7-10/h1,3-5,7-8,17-21,23-25H,2,6,9H2/t17-,18+,19+/m1/s1
- InChIKey: HXRHVUWGMADGQP-QYZOEREBSA-N
- ほほえんだ: O[C@@H]1[C@H](C(CCC2=CC=C(C(=C2)C2=C(C=CC(=C2)C[C@H]1O)O)O)=O)O
計算された属性
- せいみつぶんしりょう: 344.12598835g/mol
- どういたいしつりょう: 344.12598835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 0
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.0610000000000001
- トポロジー分子極性表面積: 118
じっけんとくせい
- 色と性状: Powder
Carpinontriol B セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Carpinontriol B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3603-5mg |
Carpinontriol B |
473451-73-9 | 5mg |
¥ 14980 | 2024-07-20 | ||
TargetMol Chemicals | TN3603-5 mg |
Carpinontriol B |
473451-73-9 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN3603-1 ml * 10 mm |
Carpinontriol B |
473451-73-9 | 1 ml * 10 mm |
¥ 17976 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3603-1 mg |
Carpinontriol B |
473451-73-9 | 1mg |
¥3155.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3603-1 mL * 10 mM (in DMSO) |
Carpinontriol B |
473451-73-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 |
Carpinontriol B 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
Carpinontriol Bに関する追加情報
Carpinontriol B (CAS No. 473451-73-9): A Comprehensive Overview
Carpinontriol B, a naturally occurring compound with the CAS registry number 473451-73-9, has recently garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound, classified as a triterpenoid, belongs to a class of organic molecules known for their complex structures and diverse biological activities. Recent studies have highlighted its role in pharmacology, particularly in the context of anti-inflammatory and antioxidant properties, making it a promising candidate for drug development.
The structural elucidation of Carpinontriol B has been a focal point of recent research. Its molecular formula, C30H48O6, indicates a highly oxygenated structure, which is characteristic of many bioactive natural products. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to determine its exact structure. The compound features a unique arrangement of functional groups, including hydroxyl and carbonyl groups, which contribute to its reactivity and biological effects. This structural complexity underscores its potential as a lead compound in medicinal chemistry.
One of the most intriguing aspects of Carpinontriol B is its bioactivity. Studies conducted in vitro have demonstrated its ability to inhibit inflammatory pathways, such as the NF-κB signaling cascade, which is implicated in chronic inflammatory diseases like arthritis and cardiovascular disorders. Additionally, research has shown that Carpinontriol B exhibits potent antioxidant activity, scavenging free radicals and protecting cells from oxidative stress. These findings suggest that it could be developed into a therapeutic agent for conditions where inflammation and oxidative stress play pivotal roles.
The biosynthesis of Carpinontriol B is another area of active investigation. It is believed to be produced by certain species of marine algae, which are known for their rich secondary metabolite profiles. Marine natural products have long been recognized as a treasure trove of bioactive compounds due to the unique chemical environments in which they evolve. Understanding the biosynthetic pathways involved in the production of Carpinontriol B could pave the way for large-scale production through fermentation or genetic engineering techniques.
From an analytical chemistry perspective, the characterization of Carpinontriol B has been enhanced by the use of cutting-edge analytical tools. High-resolution mass spectrometry (HRMS) has provided precise molecular weight data, while two-dimensional NMR spectroscopy has enabled detailed assignment of its proton and carbon signals. These advancements have not only confirmed its identity but also facilitated comparative studies with structurally related compounds.
Recent collaborative efforts between chemists and biologists have explored the pharmacokinetics of Carpinontriol B in preclinical models. Initial results indicate favorable absorption profiles, suggesting that it could be administered orally without significant metabolic barriers. However, further studies are required to assess its bioavailability and potential toxicity in vivo.
In terms of applications beyond medicine, Carpinontriol B has shown promise in the field of cosmetology. Its antioxidant properties make it a potential ingredient in anti-aging skincare products, where it could help combat oxidative damage caused by environmental factors such as UV radiation and pollution.
The discovery and characterization of Carpinontriol B underscore the importance of exploring natural products for novel therapeutic agents. As research continues to uncover its full potential, it is likely that this compound will play an increasingly significant role in both academic research and industrial applications.
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